molecular formula C18H19NO4 B14799211 Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Cat. No.: B14799211
M. Wt: 313.3 g/mol
InChI Key: PHRQQWLKWHWUGR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a chemical compound with the molecular formula C18H19NO4 It is known for its unique structure, which includes an ethyl ester group, a ketone group, and an amino group attached to a phenoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate typically involves the reaction of 4-phenoxyaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-phenoxyaniline and ethyl acetoacetate.

    Reagents: Sodium ethoxide.

    Conditions: Heating the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate: This compound has a similar structure but includes a double bond in the butanoate chain.

    4-(4-ethyl-phenyl)-4-oxo-butyric acid: This compound lacks the ethyl ester group and has different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 4-oxo-4-(4-phenoxyanilino)butanoate

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)13-12-17(20)19-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20)

InChI Key

PHRQQWLKWHWUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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